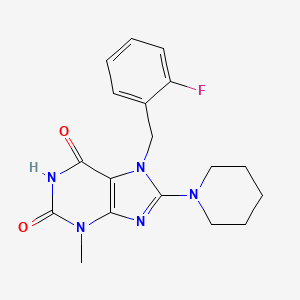

7-(2-Fluoro-benzyl)-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

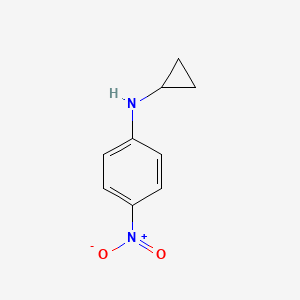

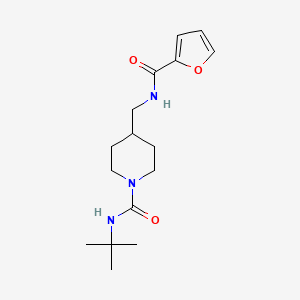

The compound “7-(2-Fluoro-benzyl)-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione” is a complex organic molecule. It contains a purine ring, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring. Purines are widely occurring in nature and are part of many biological compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the purine ring, the introduction of the piperidine ring, and the attachment of the fluoro-benzyl group. The exact methods would depend on the specific reactions used .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The purine ring system is planar, while the piperidine ring is not. The presence of the fluorine atom could introduce interesting electronic effects .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the purine ring, the piperidine ring, and the fluoro-benzyl group. The purine ring might undergo reactions typical of aromatic compounds, while the piperidine ring might undergo reactions typical of amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could affect its polarity, and the multiple ring systems could influence its shape and size .Mechanism of Action

7-(2-Fluoro-benzyl)-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione works by blocking the dopamine D2 receptor, which is involved in the regulation of dopamine neurotransmission in the brain. By blocking this receptor, this compound reduces the activity of dopamine in the brain, which can help alleviate symptoms of psychiatric disorders such as schizophrenia and addiction.

Biochemical and Physiological Effects:

This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the activity of dopamine in the brain, which can help alleviate symptoms of psychiatric disorders such as schizophrenia and addiction. This compound has also been shown to have anxiolytic and antidepressant effects, which may be useful in the treatment of these disorders.

Advantages and Limitations for Lab Experiments

7-(2-Fluoro-benzyl)-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione has a number of advantages for lab experiments. It is a potent and selective dopamine D2 receptor antagonist, which makes it a useful tool for studying the role of dopamine in the brain. This compound is also relatively easy to synthesize, which makes it accessible to researchers. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with in some experiments. This compound also has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are a number of future directions for 7-(2-Fluoro-benzyl)-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione research. One potential direction is to investigate its potential use in treating other psychiatric disorders, such as bipolar disorder and depression. Another potential direction is to investigate its potential use in treating other neurological disorders, such as Huntington's disease and Alzheimer's disease. Additionally, further research is needed to better understand the long-term effects of this compound and its potential side effects.

Synthesis Methods

The synthesis of 7-(2-Fluoro-benzyl)-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione involves a series of chemical reactions starting from commercially available starting materials. The first step involves the conversion of 2-chloro-4-fluorobenzyl alcohol to the corresponding tosylate, which is then reacted with 3-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline to give the desired intermediate. This intermediate is then reduced to the corresponding amine, which is reacted with 3,7-dihydro-1H-purine-2,6-dione to give this compound.

Scientific Research Applications

7-(2-Fluoro-benzyl)-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione has been extensively studied for its potential use in treating psychiatric disorders such as schizophrenia and addiction. It has been shown to be a potent and selective dopamine D2 receptor antagonist, which makes it a promising candidate for the treatment of these disorders. This compound has also been studied for its potential use in treating Parkinson's disease, as dopamine D2 receptor antagonists are known to alleviate some of the symptoms of this disease.

properties

IUPAC Name |

7-[(2-fluorophenyl)methyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN5O2/c1-22-15-14(16(25)21-18(22)26)24(11-12-7-3-4-8-13(12)19)17(20-15)23-9-5-2-6-10-23/h3-4,7-8H,2,5-6,9-11H2,1H3,(H,21,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORJIYZHAIRBEIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCC3)CC4=CC=CC=C4F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbaldehyde](/img/structure/B2388334.png)

![2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2388346.png)

![1-(4-iodophenyl)-3-[(4-methylphenyl)sulfanyl]dihydro-1H-pyrrole-2,5-dione](/img/structure/B2388349.png)

![5-[(Methoxycarbonyl)oxy]nicotinic acid](/img/structure/B2388352.png)

![5-((3-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2388355.png)